molecular formula C12H14O B8253620 (R)-2-Phenylcyclohexanone

(R)-2-Phenylcyclohexanone

Cat. No.: B8253620
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-LLVKDONJSA-N
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Description

Significance of Stereogenic Quaternary Centers in Molecular Architecture

A particularly challenging and important feature in molecular design is the stereogenic quaternary carbon center—a carbon atom bonded to four other carbon atoms, where one of these attachments creates a stereocenter. pnas.orgresearchgate.net The construction of these centers is notoriously difficult due to the steric hindrance imposed by the four attached carbon groups. pnas.org The presence of a quaternary stereocenter can dramatically influence a molecule's three-dimensional shape, which is often crucial for its biological activity. researchgate.netresearchgate.net Many natural products and pharmaceuticals owe their potent effects to the presence of these complex structural motifs. pnas.orgresearchgate.netescholarship.org The development of methods to create these centers, especially contiguous all-carbon quaternary stereocenters, represents a significant hurdle and a major area of research in organic synthesis. pnas.org

Role of Enantiomerically Pure Ketones in Advanced Synthesis

Enantiomerically pure ketones, which are ketones that exist as a single enantiomer, are highly valuable building blocks in advanced organic synthesis. diva-portal.orgresearchgate.net They serve as versatile precursors for the synthesis of a wide array of complex chiral molecules. nih.govnih.gov The carbonyl group of the ketone provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of intricate molecular frameworks. The chirality of the starting ketone can be transferred to the final product, ensuring the desired stereochemistry. This is particularly critical in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects. diva-portal.org The ability to synthesize enantiomerically pure ketones is therefore a key enabling technology in the development of new medicines and other functional materials. nih.gov

Overview of (R)-2-Phenylcyclohexanone as a Model Chiral Substrate

This compound serves as an excellent model substrate for studying and developing new synthetic methodologies. acs.orgnih.govnih.gov Its structure, featuring a cyclohexanone (B45756) ring with a phenyl group at the α-position, provides a clear and well-defined system for investigating the principles of asymmetric synthesis. The phenyl group's steric and electronic properties influence the reactivity of the ketone and the stereochemical outcome of reactions.

The compound is a crystalline solid with a melting point between 56 and 59°C. chemicalbook.com It is slightly soluble in water. chemicalbook.comguidechem.com

Various synthetic strategies have been developed to access this compound and its derivatives. These methods often involve catalytic enantioselective reactions, where a small amount of a chiral catalyst is used to produce large quantities of the desired enantiomer. acs.orgresearchgate.netacs.orgnih.gov For instance, palladium-catalyzed α-arylation reactions have been successfully employed to synthesize α-aryl cyclohexanones with high enantioselectivity. acs.orgacs.org Furthermore, deracemization processes, which convert a racemic mixture (an equal mixture of both enantiomers) into a single enantiomer, have also been explored. semanticscholar.orgresearchgate.netmdpi.com

The reactivity of this compound has been extensively studied. It serves as a substrate in various transformations, including fluorination, amination, and reduction reactions, often proceeding with high levels of stereocontrol. nih.govacs.org These studies not only provide access to new and valuable chiral building blocks but also contribute to a deeper understanding of the fundamental principles of asymmetric catalysis and reaction mechanisms. semanticscholar.orgresearchgate.net

PropertyValueReference(s)
IUPAC Name (2R)-2-phenylcyclohexan-1-one
Molecular Formula C₁₂H₁₄O
CAS Number 1444-65-1 guidechem.com
Melting Point 56-59 °C chemicalbook.com
Appearance White crystalline powder guidechem.com
Solubility in Water Slightly soluble chemicalbook.comguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVMOAWNVOSPE-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis Methodologies of R 2 Phenylcyclohexanone

Strategies for Enantioselective Formation of α-Chiral Ketones

The creation of the α-chiral center in 2-phenylcyclohexanone (B152291) with a specific (R) configuration requires precise control over the reaction conditions and the chirality of the reagents or catalysts involved.

Oxidation of Enantiomerically Pure Precursors

One straightforward approach to obtaining enantiomerically pure (R)-2-Phenylcyclohexanone is through the oxidation of a corresponding chiral alcohol precursor that already possesses the desired stereochemistry at the adjacent carbon atom.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govresearchgate.netrsc.org The oxidation of a chiral secondary alcohol, such as (1S,2R)-2-phenylcyclohexanol, with PCC provides a direct route to this compound. The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) to prevent over-oxidation. semanticscholar.orgnih.gov The stereocenter bearing the phenyl group remains unaffected during the oxidation process, thus translating the chirality of the alcohol to the ketone.

The general reaction involves the addition of the chiral alcohol to a suspension of PCC in dichloromethane. nih.gov The use of a solid support like Celite can aid in the workup by adsorbing the chromium byproducts. semanticscholar.org

Table 1: PCC-Mediated Oxidation of (1S,2R)-2-Phenylcyclohexanol

EntrySubstrateReagentSolventProductYieldEnantiomeric Excess (ee)
1(1S,2R)-2-PhenylcyclohexanolPCCCH₂Cl₂This compoundHigh>99% (typically)
Note: The yield and ee are representative values for this type of oxidation and depend on the purity of the starting material and reaction conditions.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an elegant and efficient means to generate chiral molecules from achiral or racemic starting materials. These methods rely on the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Chiral Excited State Proton Transfer (ESPT) is a photochemical strategy that can be harnessed for asymmetric synthesis. In this process, a chiral catalyst, upon photoexcitation, exhibits enhanced acidity or basicity and can mediate a proton transfer in a stereoselective manner.

Chiral dyes, such as derivatives of VANOL (a binaphthol-derived chiral ligand), can act as catalysts in asymmetric photoreactions. While specific examples detailing the use of VANOL derivatives in ESPT catalysis for the direct synthesis of this compound are not extensively documented in readily available literature, the principle relies on the chiral dye, in its excited state, acting as a chiral proton source or shuttle. This excited-state species can then protonate a prochiral enolate or its equivalent in an enantioselective fashion, leading to the formation of one enantiomer of the α-chiral ketone in excess. The design of the chiral dye is crucial for creating a well-defined chiral environment around the substrate during the proton transfer step.

A more extensively studied approach for the asymmetric synthesis of α-chiral ketones is the enantioselective protonation of silyl enol ethers. nih.govnih.govcaltech.edu This method involves the generation of a prochiral silyl enol ether from the corresponding ketone, followed by protonation using a chiral proton source, often generated catalytically.

In a photocatalytic cycle, a chiral sensitizer or photocatalyst can be used to facilitate the enantioselective protonation. For instance, the deracemization of racemic 2-phenylcyclohexanone can be achieved through a process involving a visible-light photocatalyst and a chiral phosphate base co-catalyst. chemrxiv.org This process proceeds through the formation of an enolate intermediate which is then protonated stereoselectively.

Recent studies have demonstrated the use of chiral Brønsted acids to catalyze the asymmetric protonation of the silyl enol ether of 2-phenylcyclohexanone. For example, a chiral pentacarboxycyclopentadiene-based Brønsted acid has been shown to catalyze this transformation, affording this compound in good yield and moderate enantioselectivity. thieme-connect.comresearchgate.net The reaction utilizes water as the achiral proton source, with the chiral catalyst controlling the facial selectivity of the protonation.

Table 2: Asymmetric Protonation of 1-Phenyl-1-(trimethylsilyloxy)cyclohexene

EntryCatalystProton SourceSolventProductYield (%)Enantiomeric Excess (ee %)
1Chiral Pentacarboxycyclopentadiene (5 mol%) thieme-connect.comH₂OCH₂Cl₂This compound8828
2Chiral N-triflyl thiophosphoramide (catalytic) nih.govPhenolNot specified2-Phenylcyclohexanoneup to 99up to 90
Note: The specific enantiomer (R or S) obtained can depend on the specific chiral catalyst used. The data presented showcases the feasibility of this approach.
Chiral Excited State Proton Transfer (ESPT) Catalysis
Mechanistic Insights into Enantioselective Protonation

Enantioselective protonation has emerged as a powerful strategy for the creation of stereocenters. This process involves the protonation of a prochiral enolate by a chiral proton source, leading to the formation of an enantioenriched ketone. nih.gov The stereochemical outcome of this reaction is governed by the precise spatial arrangement of the enolate and the chiral proton donor within a transient intermediate complex. caltech.edu

Nature provides elegant examples of enantioselective protonation through enzymes like decarboxylases and esterases. nih.govcaltech.edu These biocatalysts are capable of exquisitely controlling the steric environment around both the proton acceptor (enolate) and the proton donor. nih.govcaltech.edu In synthetic chemistry, achieving high enantioselectivity often relies on the use of chiral Brønsted acids or the formation of chiral aggregates between a Brønsted acid and a base. For instance, substituted ephedrine derivatives have been proposed to deliver a proton via their hydroxyl group while coordinating to a lithium cation in a bidentate fashion, thereby creating a chiral environment for the protonation event. caltech.edu

The mechanism often involves the formation of a transient enolate intermediate which is then protonated in a stereocontrolled manner. caltech.edu The choice of a chiral proton source is critical, with various systems being developed, including those based on chiral alcohols, amides, and phosphoric acids. The efficiency of these systems is highly dependent on the substrate, solvent, and temperature, all of which can influence the structure and stability of the transition state.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) represents another key technology for the synthesis of chiral compounds, including this compound. This method involves the reduction of a prochiral ketone using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst.

A significant advancement in ATH is the development of "tethered" ruthenium(II) catalysts, such as those based on the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand. nih.govresearchgate.netresearchgate.net These catalysts feature a linking group between the arene and the diamine ligand, which enhances the stereochemical rigidity of the catalytic complex. researchgate.net This rigidity is crucial for achieving high levels of enantioselectivity in the hydrogenation process. The tether prevents the rotation of the arene ligand, thereby creating a well-defined chiral pocket that directs the approach of the substrate. researchgate.netresearchgate.net

Recent research has explored the synergy between homogeneous and heterogeneous catalysts in ATH. For instance, a cooperative system employing a Ru-tethered-TsDPEN complex as the homogeneous catalyst and palladium on carbon (Pd/C) as a heterogeneous co-catalyst can be utilized. In such systems, the homogeneous catalyst is responsible for the enantioselective reduction, while the heterogeneous catalyst can play a role in the regeneration of the active catalyst or in facilitating subsequent reactions. The (R,R)-Teth-TsDPEN-Ru(II) complex, for example, has been successfully used in the dynamic kinetic resolution of α-alkyl-β-ketoaldehydes. mdpi.com

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Yield (%)
(R,R)-Teth-TsDPEN-Ru(II)α-alkyl-β-ketoaldehydesanti-2-benzyl-1-phenylpropane-1,3-diols>99%85:15 to 92:841-87

This table showcases the effectiveness of a tethered Ruthenium catalyst in asymmetric transfer hydrogenation, leading to high yields and excellent stereoselectivity.

Asymmetric 1,4-Addition Reactions

Asymmetric 1,4-addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be rendered enantioselective through the use of chiral catalysts. This method is particularly useful for the synthesis of β-substituted carbonyl compounds.

Rhodium complexes bearing chiral ligands have proven to be highly effective catalysts for the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated ketones. thieme-connect.comorgsyn.orgwiley-vch.de This methodology offers a reliable route to enantioenriched ketones with a high degree of functional group tolerance. orgsyn.orgwiley-vch.de The reaction is typically initiated by the transmetalation of an aryl or vinyl group from the organoboron reagent to the rhodium center. wiley-vch.de The resulting organorhodium species then undergoes migratory insertion with the α,β-unsaturated ketone, forming a rhodium enolate intermediate. wiley-vch.de Subsequent protonolysis of this intermediate furnishes the desired product and regenerates the active catalyst. wiley-vch.de

The choice of the chiral ligand is paramount in achieving high enantioselectivity. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly employed ligands that create a chiral environment around the rhodium center, effectively discriminating between the two enantiotopic faces of the enone. thieme-connect.com The reaction conditions, including the solvent and the nature of the organoboron reagent (e.g., boronic acids, boroxines), also play a crucial role in the outcome of the reaction. orgsyn.org

CatalystLigandSubstrateReagentProduct ConfigurationEnantiomeric Excess (ee)Yield (%)
[Rh(acac)(C2H4)2](S)-BINAP2-CyclohexenonePhenylboronic acid(S)-3-Phenylcyclohexanone97%64%

This table illustrates the high enantioselectivity achieved in the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to 2-cyclohexenone. thieme-connect.com

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze complex transformations with remarkable enantioselectivity.

Cytochrome P450 monooxygenases are a versatile class of enzymes that can be engineered to perform a wide range of oxidative transformations. nih.govvu.nl Through techniques like site-directed mutagenesis and directed evolution, the substrate scope, activity, and selectivity of these enzymes can be tailored for specific applications. nih.govresearchgate.net For instance, mutants of cytochrome P450 BM3 have been developed as promising biocatalysts for the production of drug metabolites. nih.govvu.nl

While the direct synthesis of this compound using engineered P450s is an area of ongoing research, the principles of enzyme engineering are highly relevant. By modifying the active site of an appropriate enzyme, it is conceivable to create a biocatalyst that can perform the enantioselective hydroxylation of a precursor molecule, followed by oxidation to yield the desired chiral ketone. For example, engineered P450 BM3 variants have demonstrated the ability to hydroxylate fenamic acid-based NSAIDs with high regioselectivity and turnover numbers, showcasing their potential for generating complex chiral molecules. nih.govresearchgate.net The development of specific mutants, such as those with mutations at key positions like P440F, can lead to enzymes with altered substrate specificity and enhanced catalytic efficiency for targeted transformations.

Kinetic Resolution via Monooxygenases (e.g., Phenylacetone Monooxygenase (PAMO) and Cyclohexanone (B45756) Monooxygenase (CHMO) Mutants)

Kinetic resolution is a widely employed enzymatic method for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, a monooxygenase. Baeyer-Villiger monooxygenases (BVMOs), such as Phenylacetone Monooxygenase (PAMO) and Cyclohexanone Monooxygenase (CHMO), are particularly effective for the kinetic resolution of cyclic ketones.

Wild-type PAMO exhibits low activity towards 2-phenylcyclohexanone. However, through rational design and directed evolution, mutants of PAMO have been developed with significantly enhanced activity and stereoselectivity. For instance, a mutant PAMO, designated P3, has demonstrated excellent stereoselectivity in the kinetic resolution of racemic 2-phenylcyclohexanone, achieving an E-value of 100 at 50% conversion in favor of the (R)-lactone product. mdpi.com This indicates a strong preference for the oxidation of the (S)-enantiomer of 2-phenylcyclohexanone, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Similarly, mutants of CHMO from Acinetobacter calcoaceticus (CHMOAcineto) have been engineered to exhibit high stereopreference in the kinetic resolution of 2-phenylcyclohexanone. stackexchange.com Specific mutants, such as F277P, F277V, and F277I, have retained a high stereopreference for the (R)-lactone, with the ratio of the normal lactone to the abnormal lactone being greater than 99:1 and the enantiomeric excess of the normal lactone exceeding 95% for the (R)-enantiomer. stackexchange.com

Table 1: Kinetic Resolution of Racemic 2-Phenylcyclohexanone using PAMO and CHMO Mutants

Enzyme Mutant Substrate Conversion (%) Enantiomeric Excess (ee%) of Product Selectivity (E-value) Reference
PAMO P3 rac-2-Phenylcyclohexanone 50 >99 (for the (R)-lactone) 100 mdpi.com
CHMOAcineto F277P/V/I rac-2-Phenylcyclohexanone Not Specified >95 (for the (R)-lactone) Not Specified stackexchange.com
Regioselective Oxidation by Specific Biocatalysts

Regioselective oxidation in the context of producing this compound is primarily achieved through the enantioselective oxidation of one enantiomer in a racemic mixture, a process synonymous with kinetic resolution. The regioselectivity of the biocatalyst is manifested in its ability to selectively oxidize one enantiomer over the other. Flavin-dependent monooxygenases are a key class of enzymes that catalyze such regioselective oxidations.

For instance, the biocatalytic oxidation of 2-arylindoles by a flavin-dependent monooxygenase called Champase demonstrates the potential for high regioselectivity and enantioselectivity in the oxidation of complex molecules. utsouthwestern.edu While not acting on 2-phenylcyclohexanone directly, this example illustrates the capability of monooxygenases to perform highly specific oxidations. In the case of 2-phenylcyclohexanone, the regioselective oxidation by enzymes like PAMO and CHMO mutants occurs at the carbonyl group, leading to a Baeyer-Villiger oxidation. The regioselectivity for one enantiomer allows for the isolation of the other, unreacted enantiomer in high enantiomeric purity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

Conventional Synthetic Routes for Racemic Precursors (Contextual for Chiral Resolution)

The aforementioned chiral resolution and asymmetric synthesis methods require the racemic form of 2-phenylcyclohexanone as a starting material. The following are common methods for the synthesis of this racemic precursor.

The synthesis of racemic 2-phenylcyclohexanone can be achieved through the use of a Grignard reagent. One effective method involves the reaction of phenylmagnesium bromide with 2-chlorocyclohexanone. acs.org This reaction does not proceed via a direct substitution of the chlorine atom. Instead, the Grignard reagent adds to the carbonyl group, and this is followed by the elimination of magnesium halide to yield 2-phenylcyclohexanone. acs.org This approach provides a direct route to the racemic ketone.

A well-established method for the synthesis of a precursor to 2-phenylcyclohexanone is the aldol (B89426) condensation of cyclohexanone with benzaldehyde. stackexchange.comresearchgate.net This base-catalyzed reaction forms 2-(hydroxy(phenyl)methyl)cyclohexanone. researchgate.net Subsequent dehydration of this aldol adduct, typically under acidic or basic conditions, yields 2-benzylidenecyclohexanone. The final step to obtain racemic 2-phenylcyclohexanone involves the reduction of the carbon-carbon double bond of the enone. This multi-step process provides a reliable route to the required racemic starting material for subsequent chiral resolution.

Advanced Reaction Chemistry and Transformations of R 2 Phenylcyclohexanone

Oxidation Reactions

The oxidation of (R)-2-Phenylcyclohexanone, particularly the Baeyer-Villiger oxidation, provides a pathway to valuable chiral lactones, which are important building blocks in the synthesis of complex molecules.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a key transformation that converts ketones into esters or, in the case of cyclic ketones like this compound, into lactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comorganic-chemistry.org The regioselectivity of this reaction is a critical aspect, determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group better able to stabilize a positive charge will migrate preferentially. The typical migratory aptitude order is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For 2-phenylcyclohexanone (B152291), this leads to competition between the migration of the secondary alkyl (C6) and the phenyl-substituted tertiary alkyl (C2) carbon atoms, resulting in two possible regioisomeric lactones.

Peracid-Mediated Processes (e.g., m-Chloroperoxobenzoic acid)

Peracids, such as meta-Chloroperoxobenzoic acid (m-CPBA), are classic reagents for effecting the Baeyer-Villiger oxidation. sigmaaldrich.com The reaction mechanism involves the initial nucleophilic attack of the peracid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the concerted migration of one of the adjacent carbon groups to the oxygen atom, with the simultaneous cleavage of the O-O bond.

In the case of this compound, the use of m-CPBA can lead to the formation of two possible lactones. The migratory aptitude rules suggest that the more substituted carbon (the tertiary C2 carbon bearing the phenyl group) would migrate in preference to the less substituted secondary C6 carbon. This regioselectivity is a key feature of the Baeyer-Villiger reaction. organic-chemistry.org

Catalytic Systems (e.g., Sc(III)-N,N'-dioxide complexes)

To achieve higher levels of control, particularly in asymmetric synthesis, catalytic systems have been developed. Chiral Scandium(III)-N,N'-dioxide complexes, for instance, have been investigated as effective catalysts for asymmetric Baeyer-Villiger oxidations of substituted cyclohexanones using m-CPBA as the terminal oxidant. rsc.orgnih.gov

Theoretical studies on the oxidation of 4-phenylcyclohexanone (B41837) catalyzed by Sc(III)-N,N'-dioxide complexes reveal that the catalyst plays a crucial role in lowering the activation energy and controlling enantioselectivity. nih.govresearchgate.net The Lewis acidic Sc(III) center activates the ketone's carbonyl group, making it more susceptible to nucleophilic attack by the peracid. nih.gov The chiral ligand environment creates a specific steric arrangement in the transition state. This arrangement dictates the facial selectivity of the peracid attack and influences the migratory pathway, leading to high enantioselectivity. rsc.orgnih.gov The steric hindrance between the phenyl group of the cyclohexanone (B45756) substrate and the amino acid backbone of the N,N'-dioxide ligand, along with repulsion between the peracid and bulky groups on the ligand, are key factors in controlling the stereochemical outcome. nih.gov These principles are directly applicable to controlling the oxidation of this compound.

Catalyst SystemOxidantKey FeaturesRef
Chiral Sc(III)-N,N'-dioxide complexesm-CPBALewis acid activation of the carbonyl group; Chiral environment controls enantioselectivity. rsc.orgnih.gov
------Flexible and adjustable catalyst structure allows for fine-tuning of regio- and stereoselectivity. rsc.org
Enzymatic Oxidation (e.g., Engineered P450 Monooxygenases)

Enzymatic methods for Baeyer-Villiger oxidation represent a green and highly selective alternative to chemical methods. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can catalyze this transformation with high regio- and enantioselectivity. nih.gov

Engineered cytochrome P450 monooxygenases and other enzymes like cyclohexanone monooxygenase are capable of performing these oxidations. researchgate.netharvard.edu For instance, Phenylacetone monooxygenase (PAMO) is a robust BVMO that has been a target for directed evolution to expand its substrate scope. nih.gov While its activity on unsubstituted cyclohexanone was initially limited, mutants have been developed that show significantly enhanced activity. nih.gov

Furthermore, chemoenzymatic approaches have been developed. A notable example is the use of Novozyme-435, an immobilized form of Candida antarctica lipase (B570770) B, in combination with urea-hydrogen peroxide in ethyl acetate (B1210297) to perform the Baeyer-Villiger oxidation of 2-phenylcyclohexanone. researchgate.netrsc.org This system generates a peracid in situ through the lipase-mediated perhydrolysis of the ethyl acetate solvent, which then oxidizes the ketone. This method avoids the need for pre-formed peracids and operates under mild, environmentally friendly conditions. rsc.org

BiocatalystCo-substrate/ReagentReaction TypeKey FindingsRef
Engineered P450sO₂, NADPHMonooxygenationCapable of highly selective oxygen insertion reactions. researchgate.net
Phenylacetone Monooxygenase (PAMO)O₂, NADPHBaeyer-Villiger OxidationDirected evolution can enhance activity for substrates like cyclohexanone. nih.gov
Novozyme-435 (Lipase)Urea-Hydrogen PeroxideChemoenzymatic Baeyer-Villiger OxidationEffective for the oxidation of 2-phenylcyclohexanone via in situ peracid formation. researchgate.netrsc.org

Reduction Reactions

The reduction of the carbonyl group in this compound yields 2-phenylcyclohexanol (B1664101), a chiral alcohol with two stereocenters. The stereochemical outcome of this reduction is of great importance.

Stereoselective Reduction Pathways

The reduction of this compound can produce two diastereomers: (1R,2R)-2-phenylcyclohexanol (cis) and (1S,2R)-2-phenylcyclohexanol (trans). The ratio of these products is determined by the stereoselectivity of the reduction, which is influenced by the reducing agent and reaction conditions.

The stereochemistry is often governed by the direction of hydride attack on the carbonyl carbon. According to transition state theory, the incoming nucleophile (hydride) will approach the carbonyl from the less sterically hindered face. pku.edu.cn In this compound, the bulky phenyl group at the adjacent C2 position significantly influences the trajectory of the incoming hydride.

Axial Attack: Attack of the hydride from the axial direction leads to the formation of the equatorial alcohol, resulting in the cis diastereomer.

Equatorial Attack: Attack from the equatorial direction results in the formation of the axial alcohol, yielding the trans diastereomer.

The choice of reducing agent is critical. Small, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) may exhibit a certain level of stereoselectivity based on steric factors. chegg.com Biocatalytic reductions often provide very high levels of stereoselectivity. For example, the reduction of 2-substituted cyclohexanones using the yeast Saccharomyces cerevisiae can yield products with high enantiomeric and diastereomeric purity. nih.gov Similarly, specific ketoreductases, such as those identified from yeasts like Pichia glucozyma, are known to perform highly stereoselective reductions of various ketones. semanticscholar.org These enzymatic systems offer a powerful tool for accessing specific stereoisomers of 2-phenylcyclohexanol.

Reducing SystemPotential Products from this compoundControlling FactorsRef
Lithium Aluminum Hydride (LiAlH₄)Mixture of (1R,2R) and (1S,2R)-2-phenylcyclohexanolSteric hindrance from the C2-phenyl group influences the trajectory of hydride attack. chegg.com
Saccharomyces cerevisiaePredominantly one diastereomerThe enzyme's active site provides a highly chiral environment, dictating the face of hydride delivery. nih.gov
Ketoreductases (e.g., from Pichia glucozyma)Predominantly one diastereomerHigh substrate specificity and defined active site geometry lead to excellent stereocontrol. semanticscholar.org

Carbonyl Group Reactivity

The carbonyl group in this compound is a primary site for chemical reactions, characterized by its electrophilic carbon and nucleophilic oxygen. This polarity governs its interactions with a wide range of reagents.

Nucleophilic Additions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org In the case of this compound, the stereochemical outcome of the addition is of primary interest.

The stereoselectivity of nucleophilic addition to substituted cyclohexanones is influenced by two main factors: steric hindrance and electronic effects. researchgate.net The bulky phenyl group at the α-position of this compound creates a sterically hindered environment. Nucleophilic attack can theoretically occur from two faces: the axial face or the equatorial face.

Axial Attack: Leads to an equatorial hydroxyl group in the resulting alcohol.

Equatorial Attack: Leads to an axial hydroxyl group.

For most bulky nucleophiles, the equatorial attack is disfavored due to significant steric repulsion from the axial hydrogens on the cyclohexane (B81311) ring. Furthermore, the presence of the large α-phenyl substituent further directs the incoming nucleophile to the less hindered face. Consequently, nucleophiles preferentially approach from the axial direction, leading to the formation of the equatorial alcohol as the major diastereomer. youtube.com However, very small nucleophiles, such as hydride reagents, may exhibit a preference for axial approach under certain conditions. youtube.com

Oxime Formation

This compound readily reacts with hydroxylamine (B1172632) in a condensation reaction to form this compound oxime. askfilo.com This reaction is a characteristic transformation of ketones and is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. youtube.com

The mechanism proceeds through a tetrahedral intermediate, which then undergoes dehydration (loss of a water molecule) to form the final oxime product, characterized by a C=N double bond. study.com Since this reaction does not involve the breaking of any bonds at the chiral center (the α-carbon), the stereochemical integrity of the (R)-configuration is preserved in the resulting oxime. The formation of oximes is a reliable method for the derivatization of ketones. researchgate.net

Grignard Additions to the Carbonyl

Grignard reagents (RMgX) are potent carbon-based nucleophiles that add to ketones to form new carbon-carbon bonds, yielding tertiary alcohols after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com The reaction of a Grignard reagent with this compound is a classic example of irreversible nucleophilic addition. libretexts.org

The stereochemical outcome is dictated by the steric environment around the carbonyl group. The Grignard reagent, which is typically bulky, will preferentially attack from the less sterically hindered face of the ketone to minimize non-bonded interactions. nih.gov In this compound, the large phenyl group at the alpha-position effectively blocks one face of the carbonyl. Therefore, the Grignard reagent adds predominantly from the opposite, more accessible face, leading to the formation of one major diastereomer of the resulting tertiary alcohol. This stereocontrol is a critical aspect of using chiral ketones in synthesis.

Alpha-Carbon Reactivity

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is another key site of reactivity in this compound.

Asymmetric Amination

The introduction of a nitrogen-containing functional group at the alpha-position of ketones is a crucial transformation in organic synthesis.

Significant research has been conducted on the direct asymmetric amination of α-substituted cyclic ketones, such as 2-phenylcyclohexanone, to generate a nitrogen-containing quaternary stereocenter. nih.govnih.gov This reaction has been effectively catalyzed by chiral phosphoric acids. nih.gov

In a key study, 2-phenylcyclohexanone was used as a model substrate to investigate this transformation, with di-tert-butyl azodicarboxylate serving as the nitrogen source. nih.gov Researchers screened various chiral phosphoric acid catalysts to optimize the reaction's yield and enantioselectivity. The results demonstrated that the choice of catalyst has a profound impact on the reaction's efficiency and stereochemical outcome. For instance, using (R)-C₈-TCYP as the catalyst provided high enantioselectivity (97% ee) but with a modest conversion rate under initial conditions. nih.gov This highlights the delicate balance between reactivity and selectivity in designing asymmetric catalytic systems. The research demonstrated a powerful method for synthesizing α-amino ketones with a quaternary stereocenter in high yields and excellent enantioselectivities. nih.gov

EntryPhosphoric Acid CatalystSolventTemp (°C)Conversion (%)ee (%)
1(S)-TRIPXylenes4518-88
2(R)-TCYPXylenes452586
3(R)-H₈-TCYPXylenes451593
4(R)-C₈-TCYPXylenes453897

Data adapted from a study on the asymmetric amination of 2-phenylcyclohexanone. nih.gov Conditions involved reacting the ketone with di-tert-butyl azodicarboxylate in the specified solvent at a 0.1 M concentration for 60 hours.

Asymmetric Fluorination

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Asymmetric fluorination, the enantioselective installation of a fluorine atom, is a critical process for creating chiral fluorine-containing stereocenters, which are of high interest in medicinal chemistry and materials science. For α-branched ketones like this compound, direct asymmetric fluorination presents a challenge in controlling the formation of a quaternary stereocenter.

Combined Chiral Anion Phase-Transfer and Enamine Catalysis

A significant advancement in the asymmetric fluorination of α-substituted cyclohexanones involves a dual catalysis system that merges two distinct chiral catalytic cycles: enamine catalysis and chiral anion phase-transfer catalysis. acs.orgnih.gov This approach has been successfully applied to 2-phenylcyclohexanone to generate a quaternary fluorine-containing stereocenter with high enantioselectivity. acs.orgnih.gov

The proposed mechanism involves two synergistic cycles (Figure 1):

Enamine Catalysis Cycle: A protected amino acid, acting as an organocatalyst, reacts with the ketone to form a chiral enamine intermediate. This activation mode increases the nucleophilicity of the α-carbon. acs.orgnih.gov

Chiral Anion Phase-Transfer Catalysis Cycle: A chiral phosphoric acid catalyst facilitates the transfer of the electrophilic fluorinating agent, such as Selectfluor, from the solid phase to the organic phase. In this process, the catalyst's chiral anion pairs with the dicationic reagent, creating a chiral, lipophilic fluorinating species. acs.orgnih.gov

These two activated components—the chiral enamine and the chiral electrophilic fluorine source—are then brought together. High levels of stereoselectivity are achieved when the two chiral catalysts are "matched," likely interacting through a hydrogen-bonded transition state. nih.gov This dual system is noteworthy as it represents a rare example of chiral enamine catalysis being effective on α-branched ketones, which are often unreactive in this activation mode. acs.orgnih.gov

Initial investigations into the fluorination of 2-phenylcyclohexanone under these dual catalytic conditions revealed the importance of specific reaction parameters. The choice of enamine catalyst and the presence of water were found to be critical for achieving high enantioselectivity. acs.org For instance, using d-phenylalanine (B559541) methyl ester as the enamine catalyst significantly increased the enantiomeric excess (ee). acs.org Furthermore, the use of sodium carbonate monohydrate (Na₂CO₃·H₂O) as the base provided repeatable and excellent results, suggesting a crucial role for a controlled amount of water in achieving high enantioselectivity. acs.org

Investigation of the Asymmetric Fluorination of 2-Phenylcyclohexanone acs.org

EntryPhosphoric Acid CatalystAmine CatalystYield (%)Enantiomeric Excess (ee, %)
1(R)-C8-TRIPd-A231–36+63–78
2(R)-C8-TRIPd-A2 (with rigorously dried Na₂CO₃)-+32
3(R)-C8-TRIPd-A2 (with Na₂CO₃·H₂O)-+88
4(R)-C8-TRIPl-A2 (with Na₂CO₃·H₂O)--40
5Noned-A2<10<10

Asymmetric Addition Reactions

Asymmetric addition reactions are fundamental C-C bond-forming transformations in organic synthesis. For α-branched ketones like this compound, these reactions provide a direct pathway to molecules with all-carbon quaternary stereocenters, which are common motifs in complex natural products.

Catalytic Addition to Allenamides (e.g., with Chiral Phosphoric Acids)

The direct asymmetric addition of unactivated α-branched cyclic ketones to Michael acceptors is a challenging transformation. While additions to acceptors like acrolein or methyl vinyl ketone often result in low yield and enantioselectivity, allenamides have emerged as effective acceptors in reactions catalyzed by chiral phosphoric acids. rsc.orgscispace.comrsc.org

In the case of 2-phenylcyclohexanone, the addition to N-phenyl-allenamides catalyzed by a chiral phosphoric acid such as (S)-TRIP proceeds effectively to generate an all-carbon quaternary stereocenter with high enantioselectivity. rsc.orgscispace.com This reaction demonstrates broad substrate scope and the products can be readily transformed into versatile 1,4- and 1,5-ketoaldehyde derivatives, which are valuable building blocks in organic synthesis. rsc.orgrsc.orgnih.gov The success of this method highlights the unique reactivity of allenamides as acceptors for sterically hindered ketone nucleophiles under Brønsted acid catalysis. rsc.org

Asymmetric Addition of 2-Phenylcyclohexanone to Allenamides rsc.org

EntryAllenamide Substituent (R)CatalystYield (%)Enantiomeric Excess (ee, %)
1Phenyl(S)-TRIP8095
24-MeO-Ph(S)-TRIP8894
34-F-Ph(S)-TRIP7596
42-Naphthyl(S)-TRIP8195
Michael Addition Reactions

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of C-C bond formation. masterorganicchemistry.comwikipedia.org The reaction typically involves three steps: deprotonation of the nucleophile to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

However, the application of this reaction to 2-phenylcyclohexanone presents significant challenges, particularly in organocatalytic systems. unl.pt When 2-phenylcyclohexanone was used as a substrate in a Michael addition to a vinyl bisphosphonate catalyzed by a chiral diamine, the reaction did not proceed effectively. unl.pt The bulky phenyl substituent at the α-position appears to sterically hinder the formation of the necessary enamine intermediate, which is crucial for the catalytic cycle. unl.pt Consequently, the reaction resulted in a racemic product, suggesting that an alternative pathway, possibly involving an achiral enolate, may be operative. unl.pt

In contrast, control over the regioselectivity and diastereoselectivity in the Michael addition of 2-phenylcyclohexanone to bulky α,β-unsaturated ketones like chalcone (B49325) can be achieved under phase-transfer catalysis (PTC) conditions. researchgate.net By carefully selecting the reaction conditions, such as using a solid-liquid PTC system with tetrabutylammonium (B224687) bromide as the catalyst and potassium tert-butoxide as the base under solvent-free conditions, high diastereoselectivity can be achieved. researchgate.net

Phenyl Ring Reactivity

The phenyl group of 2-phenylcyclohexanone is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution (SEAr) reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org

Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com First, the π-electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlkouniv.ac.in This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

Nitration is a classic example of an SEAr reaction where the electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid. lkouniv.ac.in

In the case of 2-phenylcyclohexanone, the substituent on the benzene (B151609) ring is a cyclohexanon-2-yl group. This alkyl-type substituent is generally considered to be an activating group, meaning it increases the rate of reaction compared to benzene itself. Activating groups are typically ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho and para to the point of attachment. This directional preference is due to the ability of the alkyl group to stabilize the positive charge in the arenium ion intermediate through induction and hyperconjugation, particularly when the charge is located on the carbon atom bearing the substituent (which occurs in the resonance structures for ortho and para attack). Therefore, the nitration of this compound is expected to yield a mixture of ortho-nitro and para-nitro-2-phenylcyclohexanone as the major products.

Ring Transformations and Derivatizations of this compound

The chemical architecture of this compound, featuring a ketone within a six-membered ring and a chiral center adjacent to a phenyl group, makes it a valuable precursor for a variety of complex molecular transformations. These reactions leverage the reactivity of the carbonyl group and the adjacent carbons to facilitate ring-opening, cyclization, and functional group interconversion, leading to structurally diverse and valuable chemical entities.

Conversion to 6-oxo-6-phenyl-hexanoic acid

The transformation of this compound into 6-oxo-6-phenyl-hexanoic acid involves a ring-opening oxidation reaction. A primary method to achieve this is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester). wikipedia.org This reaction is followed by hydrolysis to open the lactone ring and form the target carboxylic acid.

The Baeyer-Villiger reaction proceeds by treating the ketone with a peroxyacid or a peroxide. wikipedia.org The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl carbon. wikipedia.orglibretexts.org The regioselectivity of this migration is determined by the migratory aptitude of the groups attached to the carbonyl. For 2-phenylcyclohexanone, the migration involves one of the two alpha-carbons of the ring. The more substituted carbon, the one bearing the phenyl group (C2), has a higher migratory aptitude than the less substituted methylene (B1212753) carbon (C6). organic-chemistry.org Consequently, the oxygen atom inserts between the carbonyl carbon and the phenyl-substituted carbon, yielding a seven-membered ε-caprolactone derivative.

Subsequent hydrolysis of this lactone, typically under acidic or basic conditions, cleaves the ester bond to produce the final product, 6-oxo-6-phenyl-hexanoic acid. cymitquimica.comsigmaaldrich.com Chemo-enzymatic methods have also been developed for the Baeyer-Villiger oxidation step, offering a greener alternative. researchgate.net

Table 1: Chemo-enzymatic Baeyer-Villiger Oxidation of 2-Phenylcyclohexanone researchgate.netthieme-connect.de

ParameterCondition
Substrate 2-Phenylcyclohexanone (0.5 mmol)
Enzyme Novozyme-435 (immobilized Candida antarctica lipase B)
Oxidant Urea-hydrogen peroxide complex (UHP)
Solvent Ethyl acetate
Temperature 27°C
Time 24 hours
Intermediate Product 7-Phenyl-oxepan-2-one
Final Product (after hydrolysis) 6-Oxo-6-phenyl-hexanoic acid

Formation of 1,2,3,4-Tetrahydrocarbazoles from its Oxime

This compound serves as a precursor for the synthesis of 1,2,3,4-tetrahydrocarbazole (B147488), a tricyclic structure found in many biologically active compounds. wjarr.comresearchgate.net This transformation is achieved through the cyclization of the corresponding oxime, in a reaction variant developed by Löffler and Ginsburg. orgsyn.org

The synthesis begins with the conversion of 2-phenylcyclohexanone to its oxime via reaction with hydroxylamine. The resulting 2-phenylcyclohexanone oxime is then subjected to thermal cyclization. Heating the oxime in a solvent such as aqueous ethanol (B145695) promotes an intramolecular reaction that leads to the formation of the 1,2,3,4-tetrahydrocarbazole ring system. orgsyn.org

This method provides an alternative to the more common Fischer indole (B1671886) synthesis, which typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone to form a phenylhydrazone intermediate that subsequently cyclizes. byjus.comwikipedia.org The Löffler-Ginsburg approach demonstrates the utility of the oxime as a key intermediate for constructing the carbazole (B46965) scaffold. researchgate.net

Table 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole from 2-Phenylcyclohexanone Oxime orgsyn.org

StepReactantsConditionsProduct
1. Oxime Formation 2-Phenylcyclohexanone, HydroxylamineStandard oximation conditions2-Phenylcyclohexanone oxime
2. Cyclization 2-Phenylcyclohexanone oximeThermal (heating) in aqueous ethanol1,2,3,4-Tetrahydrocarbazole

Dehydration of 2-Phenylcyclohexanol Derivatives and Rearrangement Products

The dehydration of 2-phenylcyclohexanol, obtained from the reduction of 2-phenylcyclohexanone, leads to the formation of various alkene products. The reaction is typically acid-catalyzed and proceeds through an E1 elimination mechanism, which involves a carbocation intermediate. youtube.com

First, 2-phenylcyclohexanone is reduced to 2-phenylcyclohexanol using a reducing agent like sodium borohydride. The resulting alcohol, upon treatment with a strong acid such as sulfuric or phosphoric acid, undergoes protonation of the hydroxyl group, which then departs as a water molecule. This generates a secondary carbocation at the C2 position, which is stabilized by resonance with the adjacent phenyl group.

This carbocation can undergo deprotonation from an adjacent carbon to form a double bond. Two primary products are expected from this step:

1-Phenylcyclohexene: Formed by removing a proton from C1. This is the major product, as the resulting double bond is tetrasubstituted and conjugated with the phenyl ring, making it the most thermodynamically stable alkene (Zaitsev's rule).

3-Phenylcyclohexene: Formed by removing a proton from C3. This is a minor product due to the formation of a less substituted, non-conjugated double bond.

While carbocation rearrangements like 1,2-hydride shifts are common in alcohol dehydrations, the significant stability of the benzylic-like carbocation at C2 makes major rearrangements less likely. youtube.com However, minor rearrangement products cannot be entirely ruled out depending on the specific reaction conditions.

Table 3: Potential Products from the Dehydration of 2-Phenylcyclohexanol

Product NameStructure TypeStabilityExpected Yield
1-Phenylcyclohexene Tetrasubstituted, Conjugated AlkeneHighMajor Product
3-Phenylcyclohexene Disubstituted, Non-conjugated AlkeneLowMinor Product

Stereospecific Synthesis of Cyclohexenone Acids

This compound can be envisioned as a starting material for the stereospecific synthesis of more complex structures, such as substituted cyclohexenone acids. A plausible multi-step pathway can be constructed based on established organic reactions. This synthetic route would first convert 2-phenylcyclohexanone into an α,β-unsaturated enone, which can then undergo further transformation.

Step 1: Aldol (B89426) Condensation to Form an Enone The synthesis can be initiated with a base-catalyzed aldol condensation between this compound and an aromatic aldehyde (e.g., benzaldehyde). prepchem.com This reaction forms a new carbon-carbon bond at the C6 position, and subsequent dehydration yields a 2-phenyl-6-(phenylmethylene)cyclohexanone, which is a cyclic enone. prepchem.com

Step 2: orgsyn.orgorgsyn.org-Sigmatropic Rearrangement Route The resulting enone can then serve as a substrate in a modular synthesis for diaryl-substituted cyclohexenone acids. nih.gov This novel method involves reacting the enone with phenylpyruvic acid in the presence of a base. acs.orgnih.gov The proposed mechanism involves the formation of a hemiketal intermediate, which then undergoes a diastereospecific oxy-Cope type orgsyn.orgorgsyn.org-sigmatropic rearrangement. acs.orgnih.gov This key rearrangement step controls the stereochemistry of the product. The reaction sequence is completed by an intramolecular aldol condensation and elimination, ultimately yielding a highly functionalized cyclohexenone acid derivative. acs.org This proposed pathway illustrates how the relatively simple scaffold of this compound can be elaborated into complex, stereodefined molecules.

Table 4: Proposed Synthetic Route to Cyclohexenone Acids

StepReaction TypeReactantsKey Intermediate / Product
1 Aldol CondensationThis compound, Benzaldehyde, Base2-Phenyl-6-(phenylmethylene)cyclohexanone (Enone)
2 orgsyn.orgorgsyn.org-Sigmatropic RearrangementEnone from Step 1, Phenylpyruvic acid, BaseDiaryl-substituted cyclohexenone acid

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways for Asymmetric Syntheses

The stereochemical outcome of asymmetric reactions is dictated by the intricate pathways and transition states involved. For substrates like 2-phenylcyclohexanone (B152291), several powerful catalytic strategies have been employed, each with a unique mechanistic rationale for stereoinduction.

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred within a molecule or between molecules after electronic excitation. This phenomenon is characterized by dual fluorescence and a significant Stokes shift (a large difference between the absorption and emission maxima) mdpi.com. ESPT reactions are exceptionally fast, often occurring on a picosecond or femtosecond timescale.

The mechanism typically involves a molecule with both a proton-donating (e.g., -OH) and a proton-accepting group (e.g., =N-). Upon photoexcitation, the acidity and basicity of these groups can dramatically increase, facilitating a proton transfer to form an excited-state tautomer mdpi.com. While ESPT is a well-documented phenomenon in various heterocyclic and aromatic systems, specific studies detailing its role in the asymmetric synthesis of (R)-2-Phenylcyclohexanone are not prominent in the reviewed literature. The application of phototautomerism is known for some nucleobase analogs, but its extension to chiral ketone synthesis remains a specialized area mdpi.com.

Asymmetric hydrogenation is a highly efficient method for producing chiral alcohols from prochiral ketones. Ruthenium(II) complexes featuring chiral diphosphine and diamine ligands are benchmark catalysts for this transformation nih.gov. The catalytic cycle for the hydrogenation of a ketone like 2-phenylcyclohexanone generally proceeds through a metal-ligand bifunctional mechanism.

The key steps in the catalytic cycle are:

Formation of the Active Hydride Species: The precatalyst, often a Ru(II) complex, reacts with H₂ to form a ruthenium hydride species.

Substrate Coordination: The ketone coordinates to the ruthenium center.

Hydrogen Transfer: The reaction proceeds via a concerted, six-membered pericyclic transition state. In this step, the hydride on the ruthenium is transferred to the carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen. This non-classical hydrogen transfer avoids the formation of unstable intermediates nih.gov.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Dynamic kinetic resolution (DKR) is often employed for α-substituted ketones like 2-phenylcyclohexanone. Under acidic or basic conditions, the substrate undergoes rapid racemization via keto-enol tautomerism. The chiral catalyst then selectively hydrogenates one enantiomer faster than the other, allowing for the theoretical conversion of the racemic starting material into a single enantiomer of the product with up to 100% yield dicp.ac.cn. Palladium-catalyzed systems under acidic conditions have been shown to effectively hydrogenate 2-aryl cyclic ketones to furnish trans cycloalkanols with high enantioselectivity through such a DKR process dicp.ac.cn.

Chiral phosphoric acids (CPAs), derived from BINOL, have emerged as powerful Brønsted acid catalysts for a wide array of enantioselective transformations. Their efficacy stems from their ability to act as bifunctional catalysts, organizing both the nucleophile and the electrophile within a well-defined chiral cavity libretexts.org.

In reactions involving 2-phenylcyclohexanone, such as asymmetric amination or fluorination, the proposed transition state involves a network of hydrogen bonds. For instance, in an asymmetric amination, the CPA catalyst is believed to operate through a ternary complex:

The acidic proton of the phosphoric acid activates the electrophile (e.g., an azodicarboxylate) by forming a hydrogen bond, increasing its reactivity.

The basic phosphoryl oxygen simultaneously binds and orients the nucleophile, which is the enol or enamine form of 2-phenylcyclohexanone libretexts.org.

This dual activation within the confined chiral environment created by the bulky 3,3'-substituents of the BINOL backbone forces a specific orientation of the reactants. This controlled orientation dictates the enantiofacial selectivity of the subsequent bond formation, leading to a highly enantioenriched product libretexts.orgscispace.com. In the case of the fluorination of 2-phenylcyclohexanone, a dual-catalyst system comprising a chiral phosphoric acid and a primary amine co-catalyst can be employed, where two distinct catalytic cycles operate in a matched fashion to achieve high enantioselectivity escholarship.org.

The Baeyer-Villiger oxidation transforms cyclic ketones into lactones using peroxyacids. The reaction proceeds via a key tetrahedral intermediate known as the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the carbonyl carbon wikipedia.orgnih.gov. The regioselectivity of the subsequent rearrangement step—which involves the migration of one of the α-carbons to the adjacent oxygen—is the rate-determining step and is governed by stereoelectronic effects wikipedia.orgtru.ca.

Two primary stereoelectronic effects control the migration:

Primary Stereoelectronic Effect: This requires an anti-periplanar alignment between the migrating C-C bond and the breaking O-O bond of the peroxide. This geometry allows for optimal overlap between the σ orbital of the migrating bond and the σ* antibonding orbital of the peroxide bond, facilitating the migration wikipedia.org.

Secondary Stereoelectronic Effect: This involves the alignment of a lone pair on the hydroxyl oxygen of the Criegee intermediate, which must be anti-periplanar to the migrating group wikipedia.org.

For an unsymmetrical ketone like 2-phenylcyclohexanone, the relative migratory aptitude of the substituents determines the product. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl organic-chemistry.org. This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state. Therefore, in the Baeyer-Villiger oxidation of 2-phenylcyclohexanone, the phenyl-substituted carbon (a tertiary center) is expected to migrate preferentially over the methylene (B1212753) carbon (a secondary center).

The origin of enantioselectivity in any asymmetric catalysis is the differential stabilization of the diastereomeric transition states leading to the (R) and (S) enantiomers. This energy difference is a direct result of specific interactions between the substrate and the chiral catalyst.

In the asymmetric hydrogenation of 2-phenylcyclohexanone using Ru(II)-diamine-diphosphine catalysts, the C₂-symmetric chiral ligands create a defined three-dimensional space. The substrate orients itself to minimize steric clashes between its phenyl group and the bulky phenyl groups on the chiral diphosphine ligand (e.g., BINAP). This preferred orientation exposes one of the two prochiral faces of the carbonyl group to the incoming ruthenium-hydride, leading to the selective formation of one enantiomer of the alcohol product nih.gov.

For chiral phosphoric acid catalysis , the bulky aromatic groups at the 3,3'-positions of the BINOL scaffold form a deep chiral pocket. The substrate's enol/enamine form is positioned within this pocket through hydrogen bonding to the phosphoryl oxygen. The phenyl group of the cyclohexanone (B45756) will adopt a conformation that minimizes steric repulsion with the catalyst's chiral backbone, thereby controlling the trajectory of the electrophilic attack and determining the final stereochemistry libretexts.orgscispace.com.

In biocatalytic reactions, such as the Baeyer-Villiger oxidation using engineered cyclohexanone monooxygenases, specific amino acid residues within the enzyme's active site act as "switches." Mutations at these key positions can alter the shape and electronic environment of the active site, forcing the substrate to bind in a different orientation and effectively reversing the enantioselectivity of the lactone product rsc.org.

Kinetic Studies

Formal kinetic studies that determine the reaction order, rate constants, and activation energies for the asymmetric synthesis of this compound are not extensively detailed in the provided literature. However, observational data from catalyst screening can provide insights into relative reaction rates.

For example, in the direct asymmetric amination of 2-phenylcyclohexanone with di-tert-butyl azodicarboxylate, the choice of chiral phosphoric acid catalyst significantly impacts reaction conversion over time, which is an indirect measure of the reaction rate.

CatalystTime (h)Yield (%)Enantiomeric Excess (% ee)
(S)-TRIP60Low-
(R)-TCYP602595
(R)-H8-TCYP602896
(R)-C8-TCYP603897

Data derived from studies on the asymmetric amination of 2-phenylcyclohexanone.

This data illustrates that while all tested catalysts provide high enantioselectivity, the (R)-C8-TCYP catalyst provides the highest yield under the same reaction time, suggesting it promotes a faster reaction rate compared to the other catalysts in the series. Detailed kinetic analysis would be required to establish a formal rate law and quantify the activation parameters for these complex catalytic systems.

Factors Influencing Kinetic Resolution (e.g., Enzyme Mutants, E-values)

Kinetic resolution is a key technique for separating enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly powerful method, often employing lipases for their high enantioselectivity.

In the kinetic resolution of 2-substituted cycloalkanols via lipase-catalyzed asymmetric acylation, several factors have been shown to significantly influence the reaction's efficiency and selectivity. The enantioselectivity, often expressed as the E-value, can be very high (E > 200) with specific enzymes like lipase (B570770) PS from Pseudomonas cepacia or Novozym 435 from Candida antarctica B nih.gov.

Key factors that affect the kinetic resolution include:

Enzyme Choice : Different lipases exhibit different selectivities and reaction rates. Novozym 435 is a commonly used and efficient enzyme for these types of resolutions mdpi.com.

Solvent : The choice of solvent can markedly affect reaction rates. Diethyl ether and diisopropyl ether have been used effectively in the acylation of 2-substituted cycloalkanols nih.gov.

Acylating Agent : Vinyl acetate (B1210297) is often used as an effective acylating agent in these resolutions nih.gov.

Substrate Structure : The structure of the substrate itself plays a crucial role. For instance, the size of the cycloalkane ring impacts the rate of enantioselective acylation, with five-membered rings reacting faster than six-membered rings, which in turn are faster than seven-membered rings nih.gov. Furthermore, trans isomers generally react more rapidly than their cis counterparts nih.gov.

The "Kazlauskas rule" is often followed in these reactions, where the (R)-enantiomer is acylated more quickly, resulting in the (R)-ester and the unreacted (S)-alcohol nih.gov.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its molecular structure. These non-bonding interactions dictate the molecule's conformation and the accessibility of its reactive sites accessscience.comnih.gov.

Steric Effects : The most significant steric feature of 2-phenylcyclohexanone is the bulky phenyl group attached to the carbon adjacent to the carbonyl group. This group creates considerable steric hindrance, which is the slowing of chemical reactions due to the spatial bulk of substituents accessscience.com. This hindrance can impede the approach of nucleophiles to the electrophilic carbonyl carbon, thereby reducing the reaction rate compared to less substituted cyclohexanones. The spatial arrangement of the phenyl group relative to the carbonyl can favor specific reaction pathways that minimize steric clash nih.gov.

Electronic Effects : Electronic effects complement steric effects and relate to the distribution of electron density within the molecule wikipedia.orgstackexchange.com. The phenyl group can exert electronic effects through both induction and resonance.

Inductive Effect : The phenyl group is generally considered to be weakly electron-withdrawing via induction. This effect can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Resonance Effect : The carbonyl group can withdraw electron density from the adjacent phenyl ring through resonance, although this effect is likely to be less significant than in conjugated systems where the phenyl ring is directly attached to the carbonyl carbon.

Desulfurization Mechanistic Studies of Related Compounds

Mechanistic studies on the desulfurization of 2-phenylcyclohexanethiol, a compound structurally related to this compound, provide valuable insights into the behavior of the phenylcyclohexane scaffold under catalytic conditions. These studies are crucial for understanding processes like hydrodesulfurization (HDS) in the refining of crude oil.

The desulfurization of 2-phenylcyclohexanethiol (2-PCHT) has been investigated over various catalysts, including sulfided Mo/γ-Al2O3, Ni-Mo/γ-Al2O3, Co-Mo/γ-Al2O3, Ni2P, MoP, and WP researchgate.netresearchgate.net. The reaction proceeds through several parallel pathways, the prevalence of which depends on the catalyst and reaction conditions (e.g., presence of H2 or an inert gas like Ar).

The primary desulfurization pathways are:

β-Elimination : This pathway involves the removal of a hydrogen atom from the carbon adjacent to the sulfur-bearing carbon, leading to the formation of an alkene and H2S.

Hydrogenolysis : This pathway involves the cleavage of the C-S bond with the addition of hydrogen.

Dehydrogenation : This pathway leads to the formation of unsaturated products.

The relative importance of these pathways varies with the catalyst used. For instance, under H2, hydrogenolysis is faster than β-elimination over a Mo/γ-Al2O3 catalyst. The addition of Ni and Co as promoters tends to accelerate the β-elimination pathway researchgate.netresearchgate.net. Over Ni2P, β-elimination is the dominant pathway, whereas, over MoP and WP, hydrogenolysis is as significant as β-elimination researchgate.net.

The table below summarizes the dominant reaction pathways for the desulfurization of 2-PCHT under different catalytic systems.

Catalyst SystemAtmosphereDominant Pathway(s)Reference
Mo/γ-Al2O3H₂Hydrogenolysis > β-Elimination researchgate.netresearchgate.net
Ni-Mo/γ-Al2O3H₂β-Elimination (accelerated) researchgate.netresearchgate.net
Co-Mo/γ-Al2O3H₂β-Elimination (accelerated) researchgate.netresearchgate.net
Ni₂PH₂β-Elimination researchgate.net
MoP and WPH₂Hydrogenolysis ≈ β-Elimination researchgate.net
Ni-Mo/γ-Al2O3Arβ-Elimination, Dehydrogenation researchgate.netresearchgate.net

Inhibitors such as piperidine can strongly affect the reaction, particularly the β-elimination and dehydrogenation pathways, though it has little impact on the hydrogenolysis pathway syxbsyjg.com.

Analytical Methodologies for Stereochemical Characterization and Enantiomeric Purity Determination

Chromatographic Techniques for Enantiomer Separation

Chromatography is a powerful tool for the separation of enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers due to its accuracy, speed, and reproducibility. researchgate.net The core of this method lies in the use of Chiral Stationary Phases (CSPs). These phases are typically composed of a chiral selector immobilized on a solid support, often silica (B1680970) gel.

Commonly used CSPs for the separation of cyclic ketones like 2-Phenylcyclohexanone (B152291) include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, resulting in differential retention on the column.

For the analysis of (R)-2-Phenylcyclohexanone, a normal-phase HPLC method is often employed. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal separation.

Table 1: Exemplary HPLC Conditions for the Enantioseparation of 2-Phenylcyclohexanone

ParameterCondition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

This table presents a typical set of parameters and is subject to optimization for specific analytical requirements.

Gas Chromatography (GC) is another effective method for the separation of volatile chiral compounds like 2-Phenylcyclohexanone. uni-muenchen.de Similar to HPLC, chiral GC columns employ a CSP. Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for GC. sigmaaldrich.com These cyclic oligosaccharides have a chiral cavity that can include one enantiomer preferentially over the other, leading to separation. sigmaaldrich.com

The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the operating conditions, such as the temperature program, are crucial for achieving good resolution. gcms.cz The high efficiency of capillary GC columns allows for the separation of enantiomers even with small differences in their interaction with the CSP. uni-muenchen.de

Table 2: Typical GC Conditions for the Enantioseparation of 2-Phenylcyclohexanone

ParameterCondition
Column Chirasil-Dex CB (permethylated β-cyclodextrin)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)

This table provides an example of typical GC parameters; specific conditions may need to be optimized.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net

For the enantioseparation of compounds like 2-Phenylcyclohexanone, SFC is often used with the same types of polysaccharide-based CSPs that are effective in HPLC. nih.gov The addition of a polar co-solvent, such as methanol (B129727) or ethanol (B145695), to the supercritical CO2 is usually necessary to achieve good separation and peak shape. The unique properties of supercritical fluids can lead to different selectivity and higher efficiency compared to liquid chromatography. chromatographyonline.com

Table 3: Illustrative SFC Conditions for the Enantioseparation of 2-Phenylcyclohexanone

ParameterCondition
Column Chiralpak IC (cellulose derivative)
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm

This table shows an example of SFC conditions that would require optimization for a specific application.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Spectroscopic methods can provide a rapid means of determining the enantiomeric excess (ee) of a chiral sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for the analysis of chiral ketones like 2-Phenylcyclohexanone.

The CD spectrum of a chiral compound is unique to its stereochemistry, and the magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By measuring the CD signal of a sample of unknown enantiomeric composition and comparing it to the signal of an enantiomerically pure standard, the ee of the sample can be directly quantified. nih.gov

A calibration curve can be generated by plotting the CD signal intensity at a specific wavelength against known ee values of prepared mixtures of the two enantiomers. nih.gov The ee of an unknown sample can then be determined from this curve. This method offers a rapid and non-destructive way to determine enantiomeric purity. nih.gov

Circular Dichroism (CD) Spectroscopy

Derivatization Strategies for CD Analysis (e.g., Hydrazone Formation)

Circular Dichroism (CD) spectroscopy is a powerful technique for discriminating between enantiomers. However, the inherent CD signal of a chiral ketone like 2-phenylcyclohexanone may not be sufficiently strong or distinct for reliable analysis. To overcome this, derivatization strategies are employed to introduce a chromophore that enhances the CD signal and facilitates the determination of enantiomeric excess.

One effective strategy involves the formation of hydrazones. For instance, (R)- and (S)-2-phenylcyclohexanone can be reacted with a hydrazine (B178648), such as 1-methyl-1-(2-pyridyl) hydrazine, to produce the corresponding hydrazone. nih.gov This derivatization introduces a new chromophoric system that can interact with a chiral metal complex, such as a copper(I) BINAP complex. nih.gov The resulting diastereomeric complexes exhibit distinct CD spectra, particularly in the metal-to-ligand charge transfer (MLCT) region, allowing for the quantification of enantiomeric excess with a calibration curve. nih.gov This method has proven to be rapid and suitable for high-throughput screening applications. nih.gov

The reaction of 2-phenylcyclohexanone with hydrazine can lead to the formation of both (E)- and (Z)-hydrazone isomers, which should be considered during analysis. nih.gov The success of this derivatization can be influenced by steric hindrance around the ketone's α-position. nih.gov

Optical Rotation Measurements (Polarimetry) for Enantiopurity Validation

Optical rotation measurement, or polarimetry, is a classical and fundamental method for validating the enantiopurity of chiral compounds. This technique measures the degree to which a chiral substance rotates the plane of polarized light. youtube.comyoutube.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the concentration of the solution, the path length of the sample cell, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.orgyoutube.com

For this compound, a measured optical rotation value can be compared to the known specific rotation of the enantiomerically pure compound to determine its enantiomeric excess (ee). A positive rotation indicates an excess of the dextrorotatory (+) enantiomer, while a negative rotation indicates an excess of the levorotatory (-) enantiomer. youtube.com A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. wikipedia.org The relationship between the observed rotation and the specific rotation is defined by the following equation:

[α] = α / (c × l)

Where:

[α] is the specific rotation

α is the observed rotation

c is the concentration in g/mL

l is the path length in decimeters (dm)

This method is routinely used in conjunction with other techniques, such as chiral chromatography, to provide a comprehensive assessment of enantiomeric purity. researchgate.net

Advanced Structural Elucidation of Derivatives

To unequivocally confirm the structure of this compound and its derivatives, a combination of advanced spectroscopic and spectrometric techniques is indispensable. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemical relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-phenylcyclohexanone derivatives will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. chemicalbook.comrsc.org The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assign the protons to their respective positions.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. chemicalbook.comnih.gov Each unique carbon atom in a 2-phenylcyclohexanone derivative will give rise to a distinct signal in the ¹³C NMR spectrum. spectrabase.com The chemical shifts of these signals indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings, typically through two or three bonds. princeton.edusdsu.edu Cross-peaks in a COSY spectrum connect signals of protons that are coupled to each other, helping to establish the connectivity of protons within the cyclohexanone ring and to identify neighboring protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduepfl.ch It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). princeton.eduepfl.ch HMBC is crucial for piecing together the molecular framework by connecting different fragments of the molecule and for assigning quaternary carbons that have no attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduslideshare.net NOESY is particularly important for determining the relative stereochemistry of substituents on the cyclohexanone ring by observing through-space interactions (NOEs) between protons. ipb.pt

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic 2-phenylcyclohexanone derivative is provided below. Actual values will vary depending on the specific derivatization.

Interactive Data Table: Representative NMR Data for 2-Phenylcyclohexanone Derivatives

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
Carbonyl (C1)-~210-H2, H6-
C2 (CH)~3.5 - 4.0~55 - 60H3, H6C1, C3, C1', C2', C6'H6, Phenyl Protons
C3 (CH₂)~1.8 - 2.2~30 - 35H2, H4C1, C2, C4, C5-
C4 (CH₂)~1.6 - 2.0~25 - 30H3, H5C2, C3, C5, C6-
C5 (CH₂)~1.7 - 2.1~28 - 33H4, H6C3, C4, C6-
C6 (CH₂)~2.3 - 2.8~40 - 45H2, H5C1, C2, C4, C5H2
C1' (Aromatic)-~140 - 145-H2, H2', H6'-
C2'/C6' (Aromatic)~7.2 - 7.4~128 - 130H3'/H5'C1', C4'H2
C3'/C5' (Aromatic)~7.3 - 7.5~127 - 129H2'/H6', H4'C1', C4'-
C4' (Aromatic)~7.1 - 7.3~126 - 128H3'/H5'C2'/C6'-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. aps.org For a derivative of this compound, HRMS can confirm the molecular formula by comparing the experimentally measured accurate mass with the calculated theoretical mass. pensoft.net This is a critical step in confirming the identity of a newly synthesized derivative.

Multistage Mass Spectrometry (MSn), also known as tandem mass spectrometry (MS/MS), is used to study the fragmentation pathways of ions. nih.gov In an MSn experiment, a specific precursor ion (e.g., the molecular ion of a 2-phenylcyclohexanone derivative) is selected, fragmented, and the resulting product ions are analyzed. This process can be repeated for subsequent fragment ions.

The fragmentation of cyclohexanone derivatives often involves characteristic pathways such as alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is present. libretexts.orglibretexts.org For 2-phenylcyclohexanone, alpha-cleavage can lead to the loss of the phenyl group or cleavage of the cyclohexanone ring. thieme-connect.de Analyzing these fragmentation patterns provides valuable information about the structure of the molecule and the location of substituents. whitman.edu By carefully examining the MSn spectra, the connectivity of the atoms in the molecule can be pieced together, complementing the data obtained from NMR spectroscopy.

Isotopic Pattern Analysis for Elemental Composition

Isotopic pattern analysis is a powerful technique within mass spectrometry used to determine or confirm the elemental composition of a molecule. nih.gov This method relies on the fact that many elements exist naturally as a mixture of isotopes, each having a different mass. chemicalbook.com In a mass spectrum, this distribution of isotopes for a given molecule results in a characteristic pattern of peaks. The most abundant peak, known as the monoisotopic peak (M), corresponds to the molecule composed of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). chemlin.org Additional peaks at higher mass-to-charge ratios (M+1, M+2, etc.) appear with predictable relative intensities based on the natural abundance of heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). chemicalbook.com

For this compound, which has the molecular formula C₁₂H₁₄O, the theoretical isotopic pattern can be precisely calculated. nih.gov The presence of 12 carbon atoms is the primary contributor to the M+1 peak, as the natural abundance of ¹³C is approximately 1.1%. chemicalbook.com The contributions from ¹⁷O and ²H are significantly smaller but are also factored into the calculation. The M+2 peak arises mainly from the presence of two ¹³C atoms in the same molecule or the presence of one ¹⁸O atom.

By comparing the experimentally observed isotopic pattern from a high-resolution mass spectrometer with the theoretically calculated pattern, the elemental formula can be validated with a high degree of confidence. nih.gov

Theoretical Isotopic Distribution for this compound (C₁₂H₁₄O)

The expected isotopic abundances for the molecular ion of this compound are detailed below. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da). libretexts.org

Interactive Data Table: Theoretical Isotopic Pattern of C₁₂H₁₄O You can filter and sort the data in this table.

IonMass (Da)Relative Abundance (%)Contributing Isotopes (Primary)
M174.104465100.00¹²C₁₂, ¹H₁₄, ¹⁶O
M+1175.10782013.10¹³C¹²C₁₁, ¹H₁₄, ¹⁶O
M+2176.1111750.88¹³C₂¹²C₁₀, ¹H₁₄, ¹⁶O; ¹²C₁₂, ¹H₁₄, ¹⁸O

Note: The data presented is theoretical and calculated based on natural isotopic abundances. Actual experimental results may show minor variations.

Role of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of elemental composition. oup.comnih.gov HRMS instruments can measure mass-to-charge ratios to four or more decimal places, allowing for the differentiation of molecules that have the same nominal mass but different exact masses (isobars). libretexts.orgnih.gov

For a molecule with the nominal mass of 174, such as this compound, numerous elemental formulas are theoretically possible. However, their exact masses differ due to the mass defect of the constituent atoms. libretexts.org HRMS provides the mass accuracy required to eliminate incorrect formulas and confidently assign C₁₂H₁₄O as the correct composition. algimed.com

Interactive Data Table: HRMS Differentiation of Isobaric Formulas This table illustrates how HRMS distinguishes between potential formulas with the same nominal mass of 174 Da.

Molecular FormulaExact Mass (Da)Mass Difference from C₁₂H₁₄O (Da)
C₁₂H₁₄O 174.104465 0.000000
C₁₁H₁₀N₂174.084398-0.020067
C₁₀H₁₄N₂O178.110613+4.006148
C₁₀H₂₂O₂174.161980+0.057515
C₉H₁₈O₃174.125595+0.021130

The ability of HRMS to provide an exact mass measurement (e.g., within 5 ppm) allows for the confident exclusion of alternative elemental compositions, solidifying the identification based on the isotopic pattern. algimed.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a staple in the computational study of organic molecules due to its balance of accuracy and computational cost. It is particularly useful for exploring the electronic structure and energetics of (R)-2-Phenylcyclohexanone and its reactions.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, researchers can elucidate reaction mechanisms and predict the feasibility of different pathways. researchgate.netnih.govshd-pub.org.rs Functionals such as B3LYP and M06-2X are commonly employed for these studies. researchgate.netrsc.org

The process of finding a transition structure, which is a first-order saddle point on the potential energy surface, can be challenging. github.io Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages like Gaussian, are used to locate these critical points. The QST2 method, for instance, requires the optimized structures of the reactants and products to find the transition state connecting them. github.io For more complex reactions, a "best guess" of the transition structure can be provided as an input in the QST3 method. github.io

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that it connects the desired reactants and products on the potential energy surface. github.io The calculated activation energies provide quantitative estimates of reaction barriers, which are crucial for understanding reaction kinetics. mit.edu Advanced approaches even utilize machine learning models trained on DFT data to accelerate the prediction of reaction barriers and the discovery of reaction pathways. mit.eduarxiv.orgarxiv.org

For a hypothetical reaction, such as the nucleophilic addition to the carbonyl group of this compound, DFT can be used to model the trajectory of the nucleophile and the subsequent changes in geometry and energy of the molecule. This allows for a detailed understanding of the factors controlling the stereochemical outcome of such reactions.

Table 1: Representative DFT Functionals for Transition State Search

Functional Type Key Features
B3LYP Hybrid GGA Widely used, good balance of accuracy for geometries and energies.
M06-2X Hybrid Meta-GGA Includes dispersion corrections, suitable for non-covalent interactions and thermochemistry. rsc.org

| ωB97X-D | Range-Separated Hybrid | Good for long-range interactions and barrier heights. |

This table is interactive. Click on the headers to sort.

The cyclohexanone (B45756) ring is not planar and exists in various conformations, with the chair conformation being the most stable. The presence of a phenyl substituent at the C2 position introduces further conformational complexity, namely the axial and equatorial positioning of the phenyl group. DFT calculations are essential for determining the relative stabilities of these conformers. rsc.org

Studies on analogous systems, such as 2-substituted cyclohexanones and phenylcyclohexane, provide insight into the conformational preferences. For 2-phenylcyclohexanone (B152291), there is an equilibrium between the axial and equatorial conformers. The relative energy of these conformers is influenced by a combination of steric and electronic effects.

Dispersion-inclusive DFT functionals, such as M06-2X, are particularly important for accurately calculating the conformational energies in these systems, as they properly account for the non-covalent interactions between the phenyl ring and the cyclohexanone ring. rsc.org The choice of basis set also plays a crucial role in the accuracy of these calculations.

Table 2: Calculated Relative Energies for Axial vs. Equatorial Conformers of 2-Substituted Cyclohexanes

Substituent Method ΔE (Equatorial - Axial) (kcal/mol) Favored Conformer
Phenyl M06-2X/6-311+G(d,p) -2.8 Equatorial
Methyl B3LYP/6-31G(d) -1.7 Equatorial

Note: Data is representative and based on typical computational results for analogous systems.

DFT is a powerful tool for understanding the origins of stereoselectivity in reactions involving chiral molecules like this compound. By calculating the energetic profiles of competing reaction pathways leading to different stereoisomers, the preferred outcome can be predicted. researchgate.netrsc.org

The stereoselectivity is determined by the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. A lower activation energy for one pathway indicates that the corresponding product will be formed at a faster rate and will therefore be the major product.

For example, in the asymmetric reduction of this compound, DFT can be used to model the approach of the reducing agent to the two faces of the carbonyl group (the Re and Si faces). The calculations would involve optimizing the geometries of the pre-reaction complexes, the transition states, and the products for both pathways. The calculated energy differences between the two transition states would explain the experimentally observed diastereoselectivity. researchgate.net

Molecular Mechanics Calculations for Conformational Analysis

While DFT provides high accuracy, it can be computationally expensive for large-scale conformational searches. Molecular mechanics (MM) offers a faster alternative for exploring the conformational space of this compound. acs.org MM methods use classical mechanics and force fields (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its geometry.

A common approach is to perform a systematic or stochastic conformational search using molecular mechanics to identify a set of low-energy conformers. These conformers can then be further optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. This hierarchical approach balances computational cost with accuracy. For analogues like 1-methyl-1-phenylcyclohexane, molecular mechanics has been used to calculate conformational energies. acs.org

Computational Modeling of Chiral Recognition and Selectivity

Chiral recognition is a critical process in asymmetric catalysis and enantioselective synthesis, where a chiral molecule selectively interacts with one enantiomer over another. Computational modeling can provide significant insights into the nature of these interactions for this compound. mdpi.com

The basis for chiral recognition lies in the formation of diastereomeric complexes between the chiral molecule and another chiral entity (e.g., a catalyst, a receptor). These diastereomeric complexes have different Gibbs free energies (ΔG), and the magnitude of this energy difference dictates the degree of enantioselectivity. mdpi.com

Computational models can be used to study the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, that govern the formation and stability of these diastereomeric complexes. By analyzing the geometries and binding energies of the complexes formed between this compound and a chiral catalyst, for example, researchers can understand why one reaction pathway is favored over another, leading to the observed selectivity.

Applications and Broader Research Context in Organic Chemistry

(R)-2-Phenylcyclohexanone as a Versatile Synthetic Intermediate

The structure of this compound, featuring a stereocenter adjacent to a reactive carbonyl group, makes it an ideal starting point for the synthesis of more complex, enantiomerically pure compounds.

This compound serves as a key intermediate in the synthesis of a variety of advanced organic molecules. Its cyclohexanone (B45756) core can be modified through various reactions to build polycyclic and highly functionalized structures. A notable application of related cyclohexanone precursors is in the dehydrogenative synthesis of N-functionalized 2-aminophenols. nih.gov In these processes, a cyclohexanone derivative reacts with an amine under oxidative conditions to form a polyfunctionalized aromatic ring in a single step. nih.gov For instance, studies using 4-phenylcyclohexanone (B41837) as a model substrate have demonstrated its effective conversion into N-functionalized 2-aminophenol (B121084) products, which are versatile reagents for creating natural alkaloids, bioactive molecules, and catalyst ligands. nih.gov This strategy highlights how the cyclohexanone framework, such as that in this compound, can be used to construct complex aromatic systems.

PrecursorReagentProduct ClassPotential Applications
Phenylcyclohexanone derivativesPrimary AminesN-functionalized 2-aminophenolsPrecursors to natural alkaloids, bioactive molecules, catalyst ligands
This compoundOrganometallic reagentsChiral tertiary alcoholsIntermediates in pharmaceutical synthesis
This compoundWittig reagentsChiral phenyl-substituted alkenesBuilding blocks for materials science

One of the most critical roles of this compound is as the direct precursor to trans-2-phenylcyclohexanol, a highly effective and widely used chiral auxiliary in asymmetric synthesis. scholaris.caorgsyn.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org

The synthesis of enantiomerically pure trans-2-phenylcyclohexanol is achieved through the stereoselective reduction of 2-phenylcyclohexanone (B152291). The resulting alcohol, particularly in its (1R,2S) or (1S,2R) forms, has proven to be a powerful tool for controlling stereochemistry in a variety of organic transformations, including:

Asymmetric azo-ene reactions orgsyn.org

[4+2] cycloaddition reactions orgsyn.org

Enolate-imine cyclocondensations orgsyn.org

Pauson-Khand reactions orgsyn.org

The development of trans-2-phenylcyclohexanol by J. K. Whitesell and co-workers was motivated by the need for a more practical and cost-effective alternative to earlier auxiliaries like (-)-8-phenylmenthol. scholaris.ca The straightforward synthesis of racemic trans-2-phenylcyclohexanol, followed by enzymatic resolution (e.g., using lipase (B570770) PS30), provides access to both enantiomers in high purity, making it a staple in the toolbox of synthetic organic chemists. scholaris.caorgsyn.orgchimia.ch

Contributions to Asymmetric Catalysis Development

This compound and its racemic form are valuable substrates in the field of asymmetric catalysis, where they are used to test the efficacy of new catalysts and to study the mechanisms of stereoselective transformations.

The development of new asymmetric catalysts requires rigorous testing to determine their effectiveness across different substrates. Ketones like 2-phenylcyclohexanone are excellent model substrates for this purpose, particularly for reactions such as asymmetric hydrogenation or transfer hydrogenation. sigmaaldrich.com The process of catalyst screening involves reacting a substrate with a library of chiral catalysts under various conditions to identify the one that provides the product with the highest yield and enantiomeric excess (ee). nih.gov

Modern approaches often employ multi-substrate screening, where a diverse set of substrates is used to identify catalysts that are not only highly selective for one reaction but also broadly applicable. nih.gov While specific screening campaigns detailing the use of this compound are highly specialized, its structure is representative of α-substituted cyclic ketones, a challenging class of substrates for which general and highly selective catalysts are sought. nih.gov The optimization of reaction conditions, including solvent, temperature, and additives, is a critical step that follows the initial screening to maximize catalyst performance. nih.gov

This compound can be synthesized through the enantioselective protonation of the corresponding prochiral enolate of 2-phenylcyclohexanone. This reaction is a powerful method for creating a stereocenter adjacent to a carbonyl group. caltech.edu The process involves generating the planar enolate from racemic 2-phenylcyclohexanone, which removes the existing stereocenter. This prochiral intermediate is then treated with a chiral proton source, which adds a proton to one of the two faces of the enolate, leading to the formation of one enantiomer of the ketone in excess. caltech.edunih.gov

An efficient synthesis of trans-2-phenylcyclohexanol has been reported that uses this exact strategy as a key step. researchgate.net The enolate of 2-phenylcyclohexanone is first protonated enantioselectively, and the resulting chiral ketone is then reduced to the target alcohol. researchgate.net This approach demonstrates the utility of 2-phenylcyclohexanone as a model substrate for developing new chiral protonating agents and for studying the fundamental principles of how stereochemistry can be controlled during the formation of a C-H bond. researchgate.net

Research in Biotransformations and Enzyme Engineering

Biotransformation, which uses whole microorganisms or isolated enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical methods. longdom.orgnih.gov this compound and related structures are valuable substrates for exploring and developing new biocatalytic processes.

Research on the biotransformation of the closely related compound, (±)-2-methylcyclohexanone, provides insight into the potential enzymatic pathways applicable to 2-phenylcyclohexanone. In a study involving 16 fungal strains, 2-methylcyclohexanone (B44802) underwent two primary transformations: nih.gov

Oxidoreduction: The ketone was reduced to form cis- and trans-2-methylcyclohexanol.

Baeyer-Villiger Oxidation: The ketone was oxidized to the corresponding lactone.

One effective biocatalyst, Fusarium sp., not only performed the reduction but also isomerized the cis-alcohol product to the trans-isomer. Another strain, Fusarium sp. AP-2, produced the lactone with 46% yield and an impressive 94% enantiomeric excess. nih.gov

Table of Biotransformation Products from (±)-2-Methylcyclohexanone

Reaction Type Product Biocatalyst Yield / Enantiomeric Excess
Oxidoreduction cis/trans-2-Methylcyclohexanol Fusarium sp. -

These results suggest that 2-phenylcyclohexanone would be an excellent substrate for similar enzymatic reductions to produce chiral alcohols or for Baeyer-Villiger oxidations to yield chiral lactones. Furthermore, the field of enzyme engineering aims to improve the properties of natural enzymes through techniques like directed evolution and rational design. illinois.edutudelft.nl By modifying the active site of an enzyme, researchers can enhance its activity, stability, or, most importantly, its stereoselectivity for a specific substrate like this compound, potentially reversing its natural preference to produce a desired enantiomer. illinois.edu

Interdisciplinary Applications in Chemical Research (e.g., Model Systems in Photochemistry)

The utility of this compound as a model system stems from its capacity to undergo various photochemical transformations upon absorption of light. These reactions, primarily driven by the excitation of the carbonyl group, provide a rich platform for studying the intricate pathways of photo-induced molecular rearrangements.

One of the key photochemical processes exhibited by 2-phenylcycloalkanones, including the cyclohexanone derivative, is the Norrish Type I cleavage . This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). In the case of 2-phenylcyclohexanone, this α-cleavage leads to the formation of a triplet acyl-benzyl biradical . This biradical intermediate is central to the subsequent photochemical pathways of the molecule.

The formation of this biradical opens up several competing reaction channels, making this compound an excellent model for studying the factors that govern the partitioning of reactive intermediates. These pathways include:

Racemization: The stereocenter at the 2-position can be scrambled upon formation of the biradical, leading to the loss of optical activity. Studying the quantum yield of photoracemization provides valuable information about the efficiency of the α-cleavage and the subsequent bond reformation.

Decarbonylation: The acyl radical portion of the biradical can lose a molecule of carbon monoxide (CO). The resulting alkyl radicals can then combine or undergo other reactions. The efficiency of photodecarbonylation is a key parameter in understanding the stability of the acyl radical and the kinetics of decarbonylation versus other competing pathways.

Reaction with Oxygen: In the presence of oxygen, the triplet biradical can be trapped, leading to the formation of oxidation products such as acetophenone (B1666503) and alkenoic acids. This provides a model for studying photo-oxidation processes.

The study of these competing reactions in this compound allows researchers to probe the influence of various factors, such as solvent, temperature, and wavelength of light, on the outcome of a photochemical reaction.

Detailed Research Findings

While specific quantum yield data for all photochemical processes of this compound are not extensively compiled in a single source, the principles governing its photochemical behavior are well-established through studies on related 2-phenylcycloalkanones. The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process, representing the number of moles of a specific product formed per mole of photons absorbed.

Photochemical ProcessDescriptionTypical Quantum Yield Range (Illustrative)
Photoracemization Loss of stereochemical integrity at the chiral center upon irradiation.0.1 - 0.5
Photodecarbonylation Elimination of a molecule of carbon monoxide from the acyl radical.0.01 - 0.2
Formation of Alkenoic Acids (in presence of O2) Oxidative cleavage of the biradical intermediate.Varies with O2 concentration

Note: The quantum yield values presented are illustrative and can vary significantly based on experimental conditions.

The study of the stereochemistry of the products formed from the photolysis of this compound provides deeper insights into the dynamics of the biradical intermediate. For instance, the degree of racemization versus the formation of other products can reveal information about the lifetime of the biradical and the barriers to bond rotation and recombination.

Q & A

Q. What are the common synthetic routes for preparing (R)-2-Phenylcyclohexanone in laboratory settings?

  • Methodological Answer : Two primary methods are used for synthesizing this compound:
  • Grignard Reaction : React cyclohexanone with phenylmagnesium bromide (C₆H₅MgBr) in dry ether, followed by acid hydrolysis (e.g., HCl). This yields 2-phenylcyclohexanol, which is oxidized to the ketone using pyridinium chlorochromate (PCC) .
  • Friedel-Crafts Acylation : Treat benzene with cyclohexanone in the presence of AlCl₃ as a Lewis catalyst. This method directly forms the ketone but requires rigorous control of moisture and temperature .
    Key Data :
MethodYieldKey Conditions
Grignard + PCC oxidation~70%Dry ether, 0°C to RT
Friedel-Crafts~65%Anhydrous AlCl₃, reflux

Q. What are the typical chemical reactions of this compound in organic synthesis?

  • Methodological Answer : The ketone undergoes three core reactions:
  • Oxidation : Forms oximes with hydroxylamine (NH₂OH) under acidic conditions (e.g., HCl/EtOH) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the carbonyl to (R)-2-phenylcyclohexanol .
  • Nitration : Electrophilic substitution at the para position of the phenyl group using HNO₃/H₂SO₄ yields 2-(4-nitrophenyl)cyclohexanone .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Use:
  • Circular Dichroism (CD) Spectroscopy : Measures optical activity to confirm enantiomeric excess (e.g., 99% ee for pure (R)-enantiomer) .
  • Chiral GC-FID : Separates enantiomers on a Chirasil-Dex column (100°C to 160°C ramp). Retention times: (S)-enantiomer = 9.2 min, (R)-enantiomer = 9.4 min .
  • Polarimetry : Compare optical rotation ([α]D) with literature values (e.g., [α]D²⁵ = +42° for (R)-isomer) .

Q. What are the key applications of this compound in pharmaceutical research?

  • Methodological Answer :
  • Neuropharmacology : Serves as a precursor for menthone derivatives targeting GABA receptors, showing potential in anxiety disorder models .
  • Anti-inflammatory Agents : Oxidative derivatives inhibit phosphodiesterase-4 (PDE4), reducing TNF-α production in macrophages .

Advanced Research Questions

Q. How can researchers optimize enantioselective Baeyer-Villiger (BV) oxidations of this compound using biocatalysts?

  • Methodological Answer :
  • Enzyme Selection : Use thermostable BV monooxygenases (e.g., Syn::PcpcBVMOXeno) in aqueous-organic biphasic systems (e.g., 20% EtOAc). This achieves >95% conversion and enantiomeric excess (ee) >200 .
  • Reaction Setup : Maintain pH 8.0 (Tris-HCl buffer) and 30°C with NADPH regeneration (glucose dehydrogenase). Monitor lactone formation via GC-FID .

Q. What experimental strategies resolve contradictions in oxidation product distributions under varying conditions?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., Criegee vs. radical mechanisms). To resolve:
  • Mechanistic Probes : Use isotopic labeling (¹⁸O₂) or radical traps (TEMPO) to identify intermediates .
  • Condition Screening : Vary oxidants (e.g., MoOPH vs. PCC) and temperatures. For example, MoOPH at -44°C yields 2-hydroxy-2-phenylcyclohexanone (30%), while PCC favors ketone retention .

Q. What mechanistic insights explain divergent oxidation pathways of this compound enolates?

  • Methodological Answer : Enolate oxidation with MoOPH proceeds via:
  • Electrophilic α-Hydroxylation : Forms 2-hydroxy-2-phenylcyclohexanone (24) as the major product .
  • Radical Pathways : At higher temperatures (>0°C), competing H-abstraction generates side products (e.g., epoxides). Confirm via EPR spectroscopy .

Q. How do temperature and catalyst choice influence stereochemical outcomes of this compound derivatization?

  • Methodological Answer :
  • Hydrazone Formation : At 25°C, bulky hydrazines (e.g., 2,4-dinitrophenylhydrazine) yield (R)-configured hydrazones with 95% diastereomeric excess. Lower temperatures (-20°C) reduce steric effects, favoring (S)-adducts .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) in hexane selectively acylate (R)-alcohols from reduced ketones, achieving 98% ee .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.